6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
Description
Properties
IUPAC Name |
6-(chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-17-11-4-2-10(3-5-11)7-15-8-12(6-14)18-9-13(15)16/h2-5,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWSAJKTHGLXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one, a morpholine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : CHClNO
- CAS Number : 1033201-59-0
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to anti-inflammatory and anticancer properties. The following sections detail specific findings from various studies.
Anti-inflammatory Activity
Recent studies have demonstrated that morpholine derivatives can significantly reduce the levels of pro-inflammatory cytokines. For instance, compounds similar to this compound have been shown to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, indicating a potential mechanism for anti-inflammatory action through the suppression of the MAPK and NF-κB signaling pathways .
Anticancer Properties
The compound's structure suggests it may interact with various cellular pathways relevant to cancer progression. Preliminary data suggest that morpholine derivatives can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines. For example, similar compounds have been reported to affect the expression of key proteins involved in cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the morpholine ring and the phenyl group influence its potency against specific biological targets. For instance, modifications on the methoxy group or chloromethyl position could enhance its binding affinity to target proteins involved in inflammatory responses or cancer cell survival mechanisms .
Case Studies and Research Findings
Several studies have explored the biological effects of morpholine derivatives:
- Inhibition of Cytokine Release :
- Anticancer Activity :
- Docking Studies :
Table 1: Biological Activities of Morpholine Derivatives
| Activity Type | Compound Example | Effect Observed |
|---|---|---|
| Anti-inflammatory | Similar derivatives | Reduced IL-6 and TNF-α levels |
| Anticancer | Similar derivatives | Induced apoptosis in cancer cells |
| Cytotoxicity | Various derivatives | Inhibited tumor growth |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Research
The compound has been studied for its potential as a serotonin and norepinephrine reuptake inhibitor. This mechanism is crucial in treating various mood disorders, including depression and anxiety. Research indicates that compounds with similar morpholine structures exhibit significant activity against monoamine transporters, suggesting a therapeutic role in managing these conditions . -
Anticancer Activity
Preliminary studies have shown that 6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one may possess cytotoxic properties against certain cancer cell lines. For instance, it has been evaluated for its effects on breast cancer cells, where it demonstrated the ability to inhibit cell proliferation and induce apoptosis through various signaling pathways . -
Antimicrobial Properties
Similar compounds have been reported to exhibit antimicrobial activity against a range of pathogens. The chloromethyl and methoxyphenyl substituents may enhance the lipophilicity and biological activity of the morpholine core, making it a candidate for further investigation in antimicrobial drug development.
Case Study 1: Antidepressant Efficacy
A study evaluated the efficacy of morpholine derivatives, including this compound, in preclinical models of depression. The results indicated that these compounds could significantly reduce depressive-like behaviors in rodent models, suggesting their potential as antidepressants .
Case Study 2: Anticancer Activity
In vitro experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell growth at nanomolar concentrations and triggered apoptosis through caspase activation pathways. These results highlight its potential for development as an anticancer agent .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH<sub>2</sub>Cl) moiety is a primary site for nucleophilic substitution (S<sub>N</sub>2) due to its electrophilic nature. Key reactions include:
Reduction of the Chloromethyl Group
The -CH<sub>2</sub>Cl group can be reduced to -CH<sub>3</sub> under catalytic hydrogenation:
Ring-Opening Reactions of the Morpholin-3-one
The morpholin-3-one ring may undergo hydrolysis or ring expansion under acidic/basic conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl/H<sub>2</sub>SO<sub>4</sub>, reflux | Cleavage to carboxylic acid and amine derivatives |
| Basic ring opening | NaOH/EtOH, 60°C | Formation of β-amino alcohol intermediates |
Note : Stability of the morpholinone ring is influenced by the electron-donating 4-methoxybenzyl group, which may retard electrophilic attack (source ) .
Functionalization via Coupling Reactions
The aromatic 4-methoxyphenyl group enables electrophilic aromatic substitution (EAS):
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to methoxy | Nitro-substituted derivative |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to methoxy | Sulfonic acid derivative |
Evidence : Nitration of pyrimidine intermediates using HNO<sub>3</sub>/AcOH (source ) .
Cross-Coupling Reactions
The chloromethyl group can participate in metal-catalyzed cross-coupling:
| Reaction Type | Catalyst | Partner | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acids | Biaryl derivatives |
| Buchwald–Hartwig amination | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | Amines | N-aryl derivatives |
Example : SNAr reactions of 4,6-dichloro-2-methylpyrimidine with piperazine (source ) .
Oxidation and Elimination
-
Oxidation : The chloromethyl group may oxidize to a carbonyl (-CHO) using KMnO<sub>4</sub>/CrO<sub>3</sub> under acidic conditions.
-
Elimination : Treatment with strong bases (e.g., DBU) could yield an alkene via dehydrohalogenation.
Biological Reactivity
While not directly studied for this compound, structurally similar phenylmorpholines exhibit bioactivity through COX enzyme inhibition (source ) . The chloromethyl group may act as a reactive handle for prodrug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholin-3-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of the target compound with key analogs:
Substituent-Based Comparison
Physicochemical Properties
- Reactivity: The chloromethyl group is more reactive than chloroethyl or phenoxy substituents, enabling facile derivatization for prodrug development .
Q & A
Basic: What are the recommended methodologies for synthesizing 6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one in laboratory settings?
Answer:
Synthesis typically involves multi-step reactions starting with morpholine derivatives and chloroacetyl chloride. A plausible route includes:
- Step 1: Chloroacetylation of morpholine using chloroacetyl chloride under basic conditions (e.g., NaOH in methanol) to form a chloroacetyl-morpholine intermediate .
- Step 2: Alkylation of the intermediate with 4-methoxybenzyl chloride via nucleophilic substitution to introduce the (4-methoxyphenyl)methyl group. Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize side products .
- Step 3: Cyclization under acidic or thermal conditions to form the morpholin-3-one core. Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Key Considerations: Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry of chloroacetyl chloride to avoid over-chlorination.
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography: Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Ensure data collection at high resolution (≤1.0 Å) to confirm stereochemistry and bond lengths .
- NMR Analysis: Assign peaks for the chloromethyl group (~4.2 ppm for CH2Cl in H NMR) and methoxy group (~3.8 ppm). Compare C NMR shifts with DFT-calculated values for validation .
- Mass Spectrometry: Confirm molecular ion [M+H] with HRMS (expected m/z ± 2 ppm).
Advanced: How can conflicting spectroscopic data (e.g., unexpected NOESY correlations) be resolved for this compound?
Answer:
Contradictions may arise from dynamic processes (e.g., ring puckering in morpholinone) or impurities:
- Dynamic NMR Studies: Conduct variable-temperature H NMR to detect conformational exchange. For example, broadening of methoxy or chloromethyl signals at low temperatures suggests restricted rotation .
- Computational Modeling: Perform MD simulations (e.g., Gaussian or ORCA) to predict stable conformers and compare with experimental NOESY data .
- Impurity Profiling: Use HPLC-MS to identify side products (e.g., dechlorinated or oxidized derivatives) that may contribute to anomalous peaks .
Advanced: What strategies are effective for studying the hydrolytic stability of the chloromethyl group under physiological conditions?
Answer:
- Kinetic Studies: Incubate the compound in buffered solutions (pH 2–9) at 37°C. Monitor chloride ion release via ion chromatography or a silver nitrate titration .
- Degradation Pathway Mapping: Use LC-HRMS to identify hydrolysis products (e.g., hydroxymethyl or formyl derivatives). Compare with synthetic standards .
- Computational Prediction: Apply QSPR models to estimate hydrolysis rates based on electrophilicity indices of the chloromethyl group .
Advanced: How can computational methods aid in designing derivatives of this compound for structure-activity relationship (SAR) studies?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with morpholinone-binding pockets). Prioritize derivatives with improved binding scores .
- QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and H-bonding capacity. Validate with in vitro bioactivity data .
- Synthetic Feasibility Screening: Apply retrosynthetic algorithms (e.g., ASKCOS) to evaluate viable routes for proposed derivatives .
Basic: What are the best practices for ensuring compound purity in biological assays?
Answer:
- Chromatographic Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity. Validate with diode-array detection (DAD) for UV-active impurities .
- Thermogravimetric Analysis (TGA): Confirm absence of solvent residues (e.g., methanol, DCM) that may interfere with assay results .
- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the 4-methoxyphenyl group?
Answer:
- Twinned Crystal Analysis: Use SHELXD to deconvolute overlapping diffraction patterns in cases of twinning. Refine occupancy factors for disordered methoxy groups .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O) influencing the orientation of the 4-methoxyphenyl moiety .
- Synchrotron Radiation: Collect high-resolution data at a synchrotron facility (λ = 0.7–1.0 Å) to enhance electron density maps for precise atomic positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
